molecular formula C15H27N3O2 B14630019 N'-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea CAS No. 55808-80-5

N'-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea

Cat. No.: B14630019
CAS No.: 55808-80-5
M. Wt: 281.39 g/mol
InChI Key: LFIGTSPLWHLHCV-UHFFFAOYSA-N
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Description

N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, an oxazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole with hexyl isocyanate and methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea involves its interaction with specific molecular targets and pathways. The oxazole ring and urea moiety play crucial roles in binding to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

55808-80-5

Molecular Formula

C15H27N3O2

Molecular Weight

281.39 g/mol

IUPAC Name

3-(5-tert-butyl-1,2-oxazol-3-yl)-1-hexyl-1-methylurea

InChI

InChI=1S/C15H27N3O2/c1-6-7-8-9-10-18(5)14(19)16-13-11-12(20-17-13)15(2,3)4/h11H,6-10H2,1-5H3,(H,16,17,19)

InChI Key

LFIGTSPLWHLHCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C)C(=O)NC1=NOC(=C1)C(C)(C)C

Origin of Product

United States

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